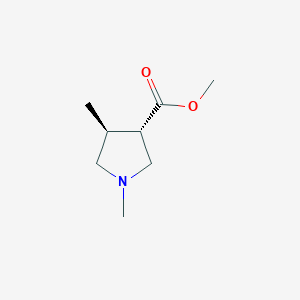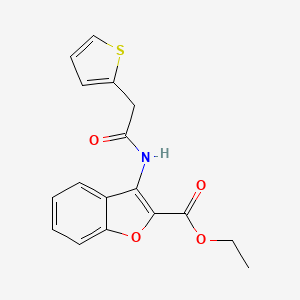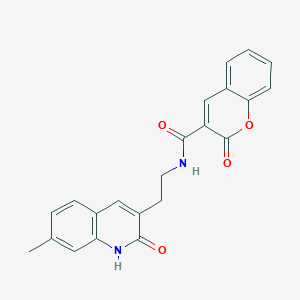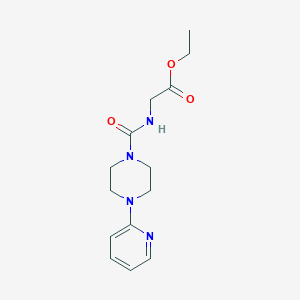
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(o-tolyl)urea” is a chemical compound. The tolyl group in the compound is a functional group related to toluene . They have the general formula CH3C6H4−R, where the change of the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers .
Synthesis Analysis
A new method for the direct synthesis of primary amides from nonactivated carboxylic acids has been described, in which wasteful activating reagents are avoided . The methodology reports the use of cheap and readily available catalysts such as Mg (NO3)2·6H2O and imidazole, with urea as an atom-efficient nitrogen source .
Chemical Reactions Analysis
The compound may undergo reactions similar to other urea derivatives. For instance, a facile esterification of ketoximes and aldoximes in high yields can be performed using N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst at room temperature .
Wissenschaftliche Forschungsanwendungen
Metabolite Analysis in Human Urine
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(o-tolyl)urea has been studied for its role as a metabolite of pirimicarb, an insecticide. In a study by Hardt and Angerer (1999), methods were developed to detect its metabolites in human urine, highlighting its significance in occupational health and environmental exposure assessment (Hardt & Angerer, 1999).
Conformational Studies of Heterocyclic Ureas
The compound has been included in studies examining the conformational behavior of heterocyclic ureas. Corbin et al. (2001) investigated its unfolding to form hydrogen-bonded complexes, which has implications for understanding molecular self-assembly and biomolecular interactions (Corbin et al., 2001).
Anticancer and Antimicrobial Properties
Research by Orzeszko et al. (2004) on adamantylated pyrimidines, which include derivatives of this compound, found significant anticancer and antimicrobial properties, indicating its potential in therapeutic applications (Orzeszko et al., 2004).
Synthesis of 5-Formylcytosine Derivatives
Jachak et al. (1993) investigated the reactivity of related dimethylaminopyrimidines in synthesizing 5-formylcytosine derivatives, an area of interest in nucleoside chemistry and drug development (Jachak et al., 1993).
Herbicide Chemistry
Mereiter (2011) studied the structure and properties of triflusulfuron-methyl, a molecule featuring a dimethylaminotriazinyl-urea group, highlighting the compound's relevance in agricultural chemistry (Mereiter, 2011).
Dinuclear Nickel(II) Complexes Study
Amase et al. (2005) explored dinuclear nickel(II) complexes involving this compound, providing insights into enzymatic mimicry and metal-organic interactions, relevant in bioinorganic chemistry (Amase et al., 2005).
Eigenschaften
IUPAC Name |
1-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-11-7-5-6-8-14(11)20-16(22)17-10-13-9-12(2)18-15(19-13)21(3)4/h5-9H,10H2,1-4H3,(H2,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWFZMKYEVWZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=C2)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(o-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2640260.png)
![3-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2640261.png)





![N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide](/img/structure/B2640270.png)

![1-(3-chloro-4-fluorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B2640276.png)
![N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide](/img/no-structure.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B2640279.png)

